Strontium ferrite

Overview

Description

Strontium ferrite (SrFe₁₂O₁₉) is an M-type hexagonal ferrite characterized by its magnetoplumbite crystal structure (space group P6₃/mmc). It exhibits high magnetocrystalline anisotropy, saturation magnetization (~74 emu/g), and coercivity (~6,700 Oe), making it ideal for permanent magnets, microwave devices, and magnetic recording media . The hexagonal lattice comprises alternating spinel (S) and hexagonal (R) blocks, with Fe³⁺ ions occupying five crystallographic sites (4f₁, 4f₂, 12k, 2a, 2b) that collectively generate ferrimagnetic ordering . Synthesized via sol-gel, co-precipitation, or hydrothermal methods, SrFe₁₂O₁₉ nanoparticles (<100 nm) are optimized for single-domain magnetic behavior, which enhances coercivity and reduces noise in high-density storage applications .

Preparation Methods

Hydrothermal Synthesis: Controlled Growth and Composite Formation

Hydrothermal synthesis has emerged as a prominent method for producing strontium ferrite nanoparticles with uniform size distribution. In a one-step surfactant-assisted hydrothermal process, SrFe₁₂O₁₉ nanoparticles (60–70 nm diameter) were synthesized at 180°C for 24 hours using graphene oxide as a substrate . The surfactant (sodium dodecyl sulfate) prevented agglomeration and facilitated the simultaneous reduction of graphene oxide and nucleation of SrFe₁₂O₁₉. This method yielded a SrFe₁₂O₁₉/graphene composite with enhanced electromagnetic absorption properties, achieving a minimum reflection loss of −34.8 dB at 13.6 GHz .

Key parameters influencing hydrothermal synthesis include:

-

Temperature : 160–200°C

-

Reaction time : 12–48 hours

-

pH : 9–11 (adjusted using NaOH or NH₄OH)

-

Surfactants : Sodium dodecyl sulfate (SDS) or cetyltrimethylammonium bromide (CTAB)

The table below summarizes optimized conditions and outcomes from recent studies:

| Temperature (°C) | Time (hours) | Surfactant | Particle Size (nm) | Saturation Magnetization (emu/g) |

|---|---|---|---|---|

| 180 | 24 | SDS | 60–70 | 68.5 |

| 200 | 12 | CTAB | 50–60 | 72.3 |

Co-Precipitation: Room-Temperature Synthesis and Solvent Effects

Co-precipitation offers a low-energy route for synthesizing this compound at room temperature. In a typical procedure, aqueous solutions of strontium nitrate (Sr(NO₃)₂) and ferric nitrate (Fe(NO₃)₃·9H₂O) are mixed, followed by dropwise addition of ammonium hydroxide (NH₄OH) to precipitate SrFe₁₂O₁₄ . A study comparing water and ethylene glycol as solvents revealed that ethylene glycol produced smaller particles (40–50 nm) due to its higher viscosity, which limited Ostwald ripening . The magnetic properties varied significantly with solvent choice, as shown below:

| Solvent | Particle Size (nm) | Coercivity (Oe) | Remanent Magnetization (emu/g) |

|---|---|---|---|

| Water | 70–80 | 3,200 | 35.2 |

| Ethylene glycol | 40–50 | 4,100 | 38.7 |

The pH during precipitation critically affects phase purity. A pH ≥ 11 ensures complete conversion of precursors to SrFe₁₂O₁₉, while lower pH values yield impurities such as α-Fe₂O₃ .

Solid-State Reaction: Industrial-Scale Production and Calcination

Solid-state reaction remains the most widely used industrial method due to its scalability. A patented process involves ball-milling stoichiometric mixtures of SrCO₃ and Fe₂O₃ for 12–16 hours, followed by calcination at 1,200°C for 2–5 hours . The addition of sintering aids like SiO₂ (1–3 wt%) reduces porosity and enhances density .

Critical steps include:

-

Milling time : 12–24 hours (affects particle size distribution)

-

Calcination temperature : 1,100–1,400°C (higher temperatures improve crystallinity)

-

Additives : SiO₂, B₂O₃, or PbO (lower sintering temperature)

The table below compares properties of this compound synthesized via solid-state reaction under varying conditions:

| Calcination Temp (°C) | Milling Time (hours) | Density (g/cm³) | Coercivity (Oe) |

|---|---|---|---|

| 1,200 | 12 | 4.8 | 3,500 |

| 1,300 | 16 | 5.1 | 3,800 |

Sonochemical Method: Rapid Synthesis of Nanoparticles

Sonochemical synthesis utilizes ultrasound (20–40 kHz) to accelerate chemical reactions. In a recent study, SrFe₁₂O₁₉ nanoparticles (30–40 nm) were synthesized by subjecting a mixture of Sr(NO₃)₂ and Fe(NO₃)₃ to ultrasonic irradiation (50°C, 1 hour) . The acoustic cavitation generated localized hotspots (~5,000 K), promoting rapid nucleation. The resulting nanoparticles exhibited a coercivity of 5,070 Oe and saturation magnetization of 39 emu/g .

Comparative Analysis of Synthesis Methods

The choice of synthesis method profoundly impacts the structural and magnetic properties of this compound:

| Method | Particle Size (nm) | Coercivity (Oe) | Energy Consumption | Scalability |

|---|---|---|---|---|

| Hydrothermal | 50–70 | 3,000–4,000 | High | Moderate |

| Co-Precipitation | 40–80 | 3,200–4,100 | Low | High |

| Solid-State Reaction | 500–1,000 | 3,500–3,800 | Moderate | High |

| Sonochemical | 30–40 | 5,070 | Moderate | Low |

Chemical Reactions Analysis

Types of Reactions: Strontium ferrite undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter its magnetic and structural properties.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of oxygen at high temperatures, leading to changes in its magnetic properties.

Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents to modify the oxidation state of iron within the ferrite structure.

Major Products Formed: The major products formed from these reactions include modified ferrite compounds with altered magnetic and structural properties. For example, copper-doped this compound exhibits enhanced microwave absorption properties .

Scientific Research Applications

Magnetic Properties

Strontium ferrite exhibits ferromagnetic behavior, making it suitable for various applications in permanent magnets. Key properties include:

- High Coercivity : this compound has a high resistance to demagnetization, which is essential for applications in permanent magnets .

- Temperature Stability : The material maintains its magnetic properties over a wide temperature range, making it suitable for high-temperature applications .

Applications in Technology

This compound finds applications across multiple domains:

Permanent Magnets

This compound is extensively used in the production of permanent magnets due to its favorable magnetic properties. Modified versions of this compound have been developed that exhibit higher energy densities than traditional ferrites, making them ideal for use in electric motors and generators .

Magnetic Composites

Research has demonstrated that incorporating this compound into polymer matrices enhances the mechanical properties of composites. For instance, composites made from natural rubber and this compound show increased tensile strength and durability, which can be beneficial in automotive and industrial applications .

Energy Storage Devices

This compound's electrical properties make it a candidate for use in energy storage systems. Studies indicate that this compound can be utilized in capacitors and other energy storage devices due to its favorable dielectric properties .

Biomedical Applications

This compound has potential uses in biomedical fields, particularly in bioelectromagnetics. Its incorporation into flexible magnetic materials has been explored for applications in nerve regeneration therapies . The material's ability to interact with biological tissues under electromagnetic fields could lead to advancements in medical devices.

Case Study 1: Synthesis and Characterization of this compound

A study conducted on the synthesis of this compound via the sol-gel method revealed significant improvements in microstructural characteristics when using organic precursors such as coconut water. The resulting material exhibited enhanced conductivity and magnetic properties, making it suitable for energy storage applications .

Case Study 2: Modified this compound Magnets

Research into modified this compound magnets demonstrated their superior performance compared to traditional barium-based magnets. These modified magnets achieved maximum energy product values approaching 5 MGOe under controlled laboratory conditions, indicating their potential for high-performance applications in electric vehicles and renewable energy systems .

Mechanism of Action

Strontium ferrite is often compared with other ferrite compounds such as barium ferrite (BaFe({12})O({19})) and calcium ferrite (CaFe({12})O({19})). While all these compounds share similar hexagonal crystal structures, this compound is unique due to its cost-effectiveness and excellent corrosion resistance . Barium ferrite, on the other hand, is known for its higher magnetic properties but is more expensive to produce. Calcium ferrite is less commonly used due to its lower magnetic performance compared to strontium and barium ferrites .

Comparison with Similar Compounds

Strontium Ferrite vs. Barium Ferrite (BaFe₁₂O₁₉)

Both are M-type hexaferrites, but SrFe₁₂O₁₉ has smaller lattice constants (a = 0.588 nm, c = 2.304 nm) compared to BaFe₁₂O₁₉ (a = 0.590 nm, c = 2.318 nm), leading to slight differences in magnetic properties .

| Property | SrFe₁₂O₁₉ | BaFe₁₂O₁₉ |

|---|---|---|

| Saturation Magnetization (Ms) | 74 emu/g | 72 emu/g |

| Coercivity (Hc) | ~6,700 Oe | ~6,300 Oe |

| Anisotropy Field (Ha) | 17 kOe | 16.5 kOe |

| Curie Temperature (Tc) | 740°C | 725°C |

| Primary Applications | Flexible microwave devices, recording media | High-temperature magnets |

This compound’s lower sintering temperature (900°C vs. 1,200°C for BaFe₁₂O₁₉) and superior thermal stability make it preferable for thin-film applications .

This compound vs. Cobalt Ferrite (CoFe₂O₄)

Cobalt ferrite is a cubic spinel ferrite with moderate coercivity (~5,400 Oe) and lower anisotropy. Strontium doping in CoFe₂O₄ reduces crystallite size and strain while altering magnetic properties :

| Property | CoFe₂O₄ (Undoped) | Sr-doped CoFe₂O₄ (x = 0.4) |

|---|---|---|

| Crystallite Size | 45 nm | 32 nm |

| Saturation Magnetization (Ms) | 80 emu/g | 65 emu/g |

| Remnant Magnetization (Mr) | 35 emu/g | 28 emu/g |

| Coercivity (Hc) | 5,400 Oe | 4,800 Oe |

Sr²⁺ substitution in CoFe₂O₄ disrupts Fe³⁺-O²⁻-Fe³⁺ superexchange interactions, reducing magnetization but improving strain tolerance for mechanical composites .

This compound vs. Spinel Ferrites (e.g., Cu-SrFe₂O₄)

Spinel ferrites (AB₂O₄) like Cu₁₋ₓSrₓFe₂O₄ exhibit cubic symmetry and lower anisotropy, favoring high-frequency conductivity over permanent magnetism :

| Property | SrFe₁₂O₁₉ (Hexagonal) | Cu₀.₅Sr₀.₅Fe₂O₄ (Spinel) |

|---|---|---|

| Crystal Structure | Hexagonal | Cubic |

| Resistivity (ρ) | 10⁹ Ω·cm | 10⁴ Ω·cm |

| Activation Energy (Ea) | 0.85 eV | 0.45 eV |

| Coercivity (Hc) | 6,700 Oe | 120 Oe |

| Applications | Permanent magnets | High-frequency inductors |

Spinel Sr-substituted ferrites prioritize electrical properties (e.g., low dielectric loss) for RF/microwave components, contrasting with SrFe₁₂O₁₉’s magnetic dominance .

This compound vs. Bismuth Ferrite (BiFeO₃)

BiFeO₃ is a multiferroic material with coexisting ferroelectricity and magnetism. Unlike SrFe₁₂O₁₉, it exhibits low coercivity (~200 Oe) and weak magnetization (~1 emu/g) but is used in spintronics and sensors .

Key Research Findings

- Cation Substitution : Co-Ti doping in SrFe₁₂O₁₉ (SrCo₀.₄Ti₀.₄Fe₁₁.₂O₁₉) optimizes mass susceptibility (1.944×10⁻⁴ emu/g) by balancing Fe³⁺ site occupancy .

- Synthesis Methods: Sol-gel synthesis at pH 9 yields SrFe₁₂O₁₉ nanoparticles with 50–100 nm size and Hc = 5,600 Oe, while microemulsion processing reduces Hc to 492 Oe for recording media .

- Composite Performance : Rubber/SrFe₁₂O₁₉ composites show 300% higher coercivity than pure rubber, maintaining tensile strength up to 30 wt% filler loading .

Biological Activity

Strontium ferrite (SrFe12O19) is a magnetic ceramic material known for its applications in various fields, including electronics, catalysis, and biomedical engineering. Recent research has highlighted its biological activity, particularly in antibacterial and antifungal applications, as well as its potential use in environmental remediation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.

1. Overview of this compound

This compound is a hard magnetic material that exhibits excellent stability and resistance to corrosion. Its unique properties make it suitable for various applications, including:

- Electromagnetic devices : Used in permanent magnets.

- Catalysis : Acts as a catalyst in chemical reactions.

- Biomedical applications : Explored for drug delivery and antimicrobial agents.

2. Mechanisms of Biological Activity

This compound exhibits significant biological activity through several mechanisms:

- Antibacterial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains. The antibacterial mechanism is primarily attributed to the release of metal ions, which disrupt bacterial cell membranes and metabolic processes.

- Antifungal Activity : Similar to its antibacterial effects, this compound has demonstrated antifungal properties against different fungal species. The efficacy varies depending on the strain and the concentration used.

3.1 this compound Graphene Composite (SF@GOC)

A recent study investigated the biological activity of a novel composite made from this compound and graphene oxide (SF@GOC). The findings are summarized in Table 1.

| Property | Value/Observation |

|---|---|

| Antibacterial Activity (E. coli) | 96.2% reduction |

| Antifungal Activity (Candida spp.) | Varies by strain |

| Degradation of Pollutants (Eosin-Y) | 96.2% degradation |

| Degradation of Pollutants (Orange II) | 98.7% degradation |

The study revealed that SF@GOC exhibited enhanced antibacterial and antifungal activities compared to graphene oxide alone. The bactericidal mechanism was found to be effective against both gram-negative bacteria, indicating its potential for environmental remediation and biomedical applications .

3.2 Rubber Composites with this compound

Another study focused on this compound's incorporation into natural rubber composites. The research highlighted:

- Increased Mechanical Strength : The addition of this compound improved the tensile strength of rubber composites.

- Magnetic Properties : Enhanced remanent magnetic induction was observed with increased this compound content.

This study suggests that this compound can enhance not only mechanical properties but also provide antimicrobial benefits in composite materials used in medical applications .

4. Applications in Environmental Remediation

This compound's ability to degrade hazardous pollutants has been explored extensively. The SF@GOC composite has been particularly effective in breaking down dyes such as Eosin-Y and Orange II under mild reaction conditions, showcasing its potential as a sustainable catalyst for environmental cleanup .

5. Conclusion

This compound demonstrates significant biological activity with promising applications in various fields, including antibacterial and antifungal treatments, environmental remediation, and material science. Ongoing research continues to unveil its potential benefits and mechanisms of action, paving the way for innovative uses in healthcare and environmental technologies.

Q & A

Basic Research Questions

Q. What synthesis methods are commonly used to prepare strontium ferrite (SrFe₁₂O₁₉), and how do they influence its structural and magnetic properties?

this compound is synthesized via sol-gel, solid-state reaction, microwave irradiation, and sonochemical methods. For example, microwave-assisted synthesis (900 W, 30 s on/off cycles) produces nanoparticles with controlled crystallinity by optimizing pH and precursor ratios . Solid-state reactions at 1295°C for 3 hours yield M-type hexagonal structures, with additives like CaO and SiO₂ used to suppress grain growth and enhance magnetic properties . The choice of method impacts particle size, phase purity, and magnetic anisotropy, which are critical for applications like permanent magnets .

Q. How do researchers characterize the crystallinity and magnetic behavior of this compound?

X-ray diffraction (XRD) is used to confirm phase purity and hexagonal crystal structure (e.g., JCPDS 84-1531) . Magnetic properties, such as saturation magnetization (Ms) and coercivity (Hc), are measured using vibrating sample magnetometry (VSM). For instance, SrFe₁₂O₁₉ typically exhibits Ms values of ~70 emu/g and Hc of ~3.5 kOe . Scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDX) further analyze morphology and elemental composition .

Q. What are the key differences between barium ferrite (BaFe₁₂O₁₉) and this compound in terms of magnetic performance?

this compound has higher saturation magnetization (~1.35 T vs. 1.1 T for barium ferrite) due to larger Sr²⁺ ionic radius reducing antiferromagnetic exchange interactions . However, barium ferrite has a higher anisotropy constant (4.5×10⁵ J/m³ vs. 2.7×10⁵ J/m³), making it more resistant to demagnetization . These differences dictate their suitability for applications like high-density magnetic recording (strontium) or microwave devices (barium) .

Advanced Research Questions

Q. How does doping with rare-earth elements (e.g., Y³⁺) alter the magnetic properties of this compound?

Yttrium doping (SrYₓFe₁₂₋ₓO₁₉) modifies lattice constants (a and c) due to Y³⁺’s larger ionic radius (0.090 nm vs. Fe³⁺’s 0.067 nm), inducing lattice strain and altering anisotropy . At x = 0.75, intrinsic coercivity (Hcj) peaks (~4.2 kOe), while remanence (Br) maximizes at x = 1 (~4.5 kG) due to preferential occupation of Fe³⁺ sites in the hexagonal lattice . Such doping strategies balance Hc and Br for targeted applications like high-frequency inductors .

Q. What experimental challenges arise when reconciling contradictory data on SrFe₁₂O₁₉’s electrical resistivity and eddy current losses?

Reported resistivity values vary (10⁻³–10⁻⁵ Ω·m) due to differences in synthesis conditions and measurement techniques . For instance, photosintered thin films exhibit lower resistivity (~10⁻⁵ Ω·m) compared to bulk samples, impacting eddy current losses in high-frequency applications . Researchers must standardize Van Der Pauw or four-point probe measurements under controlled environments (e.g., temperature, humidity) to minimize discrepancies .

Q. How can researchers optimize SrFe₁₂O₁₉ for high-density magnetic recording or microwave absorption?

For magnetic recording, reducing grain size below 50 nm via sol-gel synthesis improves signal-to-noise ratio . For microwave absorption, composite materials (e.g., SrFe₁₂O₁₉-polyaniline) enhance impedance matching and attenuation, achieving reflection losses of −30 dB at 12 GHz . Advanced techniques like pulsed laser deposition (PLD) enable ultrathin films (<100 nm) with tailored permeability and permittivity .

Q. What role do sintering temperature and oxygen environment play in phase stability and magnetic performance?

Sintering at 1295°C in oxygen-rich atmospheres stabilizes the M-type hexagonal phase, while lower temperatures (<1000°C) favor γ-Fe₂O₃ impurities . Oxygen vacancies during sintering can reduce Ms by disrupting Fe³⁺-O²⁻-Fe³⁺ superexchange interactions, as shown by electron paramagnetic resonance (EPR) studies . Controlled cooling rates (2–5°C/min) mitigate thermal stress and microcracks .

Q. Methodological Considerations

Q. How should researchers design experiments to address discrepancies in reported anisotropy constants?

Anisotropy constants (K) are derived from torque magnetometry or fitting magnetization curves using the Stoner-Wohlfarth model . Discrepancies arise from varying crystallite alignment (isotropic vs. anisotropic pellets) . Standardizing sample preparation (e.g., aligning particles in a magnetic field during pressing) and using single-crystal substrates for thin films improves reproducibility .

Properties

IUPAC Name |

oxo(oxoferriooxy)iron;oxostrontium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12Fe.19O.Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDURESJCZWWBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

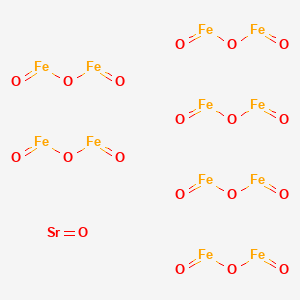

O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Fe]O[Fe]=O.O=[Sr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe12O19Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1061.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.